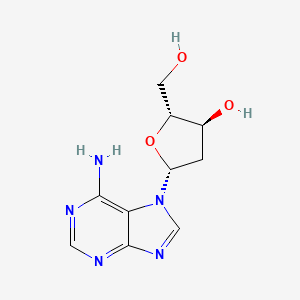
Ethyl 2-(3-pyrrolyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1H-pyrrol-3-yl)acetate is an organic compound that belongs to the class of pyrrole derivatives Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1H-pyrrol-3-yl)acetate typically involves the reaction of pyrrole with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The general reaction scheme is as follows:
Pyrrole+Ethyl bromoacetateBase, Solvent, RefluxEthyl 2-(1H-pyrrol-3-yl)acetate
Industrial Production Methods
Industrial production methods for ethyl 2-(1H-pyrrol-3-yl)acetate may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(1H-pyrrol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitronium ion (NO₂⁺) can be used under acidic conditions.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Ethyl 2-(1H-pyrrol-3-yl)ethanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(1H-pyrrol-3-yl)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of materials such as dyes, polymers, and agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-(1H-pyrrol-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Ethyl 2-(1H-pyrrol-3-yl)acetate can be compared with other pyrrole derivatives such as:
Ethyl 2-(1H-indol-3-yl)acetate: Similar in structure but contains an indole ring instead of a pyrrole ring.
Methyl 2-(1H-pyrrol-3-yl)acetate: Similar but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(1H-pyrrol-2-yl)acetate: Similar but with the ester group attached at the 2-position of the pyrrole ring.
Propiedades
IUPAC Name |
ethyl 2-(1H-pyrrol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8(10)5-7-3-4-9-6-7/h3-4,6,9H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLGNZRWCMKEDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CNC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone](/img/structure/B13906373.png)






![6-Azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13906424.png)


![5-nitro-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine](/img/structure/B13906447.png)
![3-Methyl-1-(8-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butan-1-one](/img/structure/B13906448.png)


